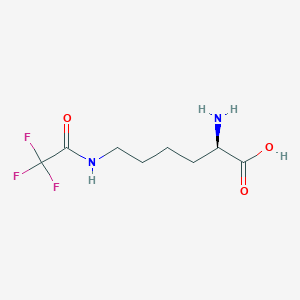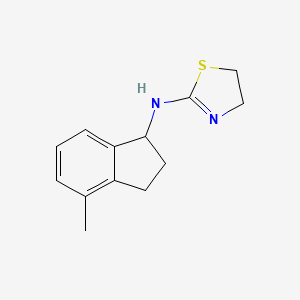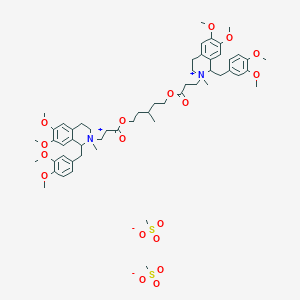
2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate; Atracurium EP Impurity I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,cis)-7-MethylAtracuriumDibesylate ist eine chemische Verbindung, die zur Klasse der neuromuskulären Blocker gehört. Es ist ein Derivat von Atracurium, das zur Induktion von Muskelrelaxation während chirurgischer Eingriffe und mechanischer Beatmung verwendet wird. Diese Verbindung wurde speziell entwickelt, um eine stärkere und länger anhaltende Wirkung im Vergleich zu ihrer Stammverbindung, Atracurium, zu haben.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R,cis)-7-MethylAtracuriumDibesylate umfasst mehrere Schritte, beginnend mit den grundlegenden Bausteinen des Moleküls. Die wichtigsten Schritte umfassen die Bildung des Tetrahydroisochinolin-Kerns, gefolgt von der Einführung der Methylgruppe an der 7. Position. Der letzte Schritt beinhaltet die Bildung des Dibesylatsalzes. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatur- und Druckbedingungen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von (R,cis)-7-MethylAtracuriumDibesylate folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen vorhanden sind. Die Verwendung von Durchflussreaktoren und automatisierten Systemen hilft, die Produktion zu skalieren und gleichzeitig die Konsistenz der Produktqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(R,cis)-7-MethylAtracuriumDibesylate durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre Wirksamkeit und Stabilität beeinflussen können.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im Molekül zu modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was zur Herstellung von Analoga mit unterschiedlichen Eigenschaften nützlich sein kann.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um den gewünschten Reaktionsweg zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Formen der Verbindung ergeben, während Substitutionsreaktionen eine Vielzahl von Analoga mit modifizierten funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
(R,cis)-7-MethylAtracuriumDibesylate hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Auswirkungen struktureller Modifikationen auf die neuromuskuläre Blockieraktivität zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Mechanismen der neuromuskulären Übertragung und Muskelrelaxation zu verstehen.
Medizin: Auf seine potenzielle Verwendung in der chirurgischen Anästhesie und in der Intensivmedizin untersucht.
Industrie: Bei der Entwicklung neuer neuromuskulärer Blocker mit verbesserten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R,cis)-7-MethylAtracuriumDibesylate beinhaltet seine Interaktion mit cholinergen Rezeptoren an der neuromuskulären Synapse. Es wirkt als nicht-depolarisierender neuromuskulärer Blocker, bindet an die nikotinischen Acetylcholinrezeptoren und verhindert die Bindung von Acetylcholin. Diese Hemmung blockiert die Übertragung von Nervenimpulsen an die Muskeln, was zu Muskelrelaxation führt. Die Verbindung wird durch Hofmann-Eliminierung und Esterhydrolyse metabolisiert, was zu ihrer mittleren Wirkdauer beiträgt.
Wirkmechanismus
The mechanism of action of (R,cis)-7-MethylAtracuriumDibesylate involves its interaction with cholinergic receptors at the neuromuscular junction. It acts as a non-depolarizing neuromuscular blocking agent, binding to the nicotinic acetylcholine receptors and preventing the binding of acetylcholine. This inhibition blocks the transmission of nerve impulses to the muscles, resulting in muscle relaxation. The compound is metabolized by Hofmann elimination and ester hydrolysis, which contributes to its intermediate duration of action.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atracurium: Die Stammverbindung, die eine kürzere Wirkdauer und eine geringere Wirksamkeit im Vergleich zu (R,cis)-7-MethylAtracuriumDibesylate aufweist.
Cisatracurium: Ein Isomer von Atracurium mit ähnlichen Eigenschaften, aber geringerer Histaminausschüttung.
Mivacurium: Ein weiterer neuromuskulärer Blocker mit einer kürzeren Wirkdauer.
Einzigartigkeit
(R,cis)-7-MethylAtracuriumDibesylate ist aufgrund seiner spezifischen Stereochemie einzigartig, die zu seiner höheren Wirksamkeit und längeren Wirkdauer im Vergleich zu seiner Stammverbindung, Atracurium, beiträgt. Seine reduzierte Histaminausschüttung und mittlere Wirkdauer machen es zu einer wertvollen Verbindung in klinischen Umgebungen, in denen eine präzise Kontrolle der Muskelrelaxation erforderlich ist.
Eigenschaften
Molekularformel |
C56H80N2O18S2 |
|---|---|
Molekulargewicht |
1133.4 g/mol |
IUPAC-Name |
[5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate |
InChI |
InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
LCSNMJPPGRGUGN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



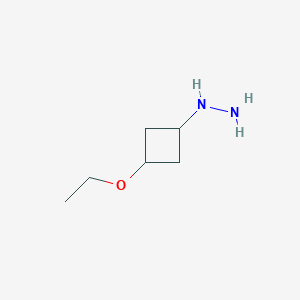

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
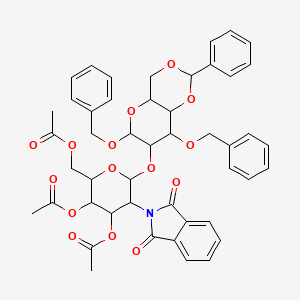
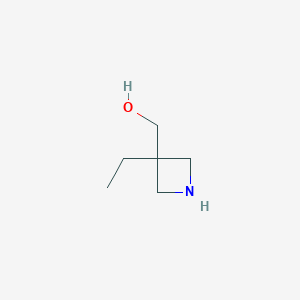
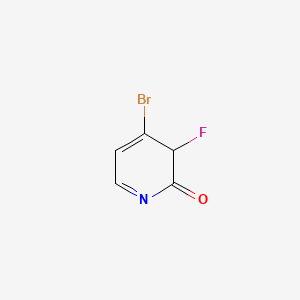
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
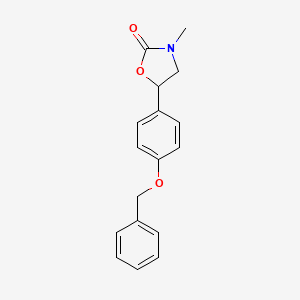

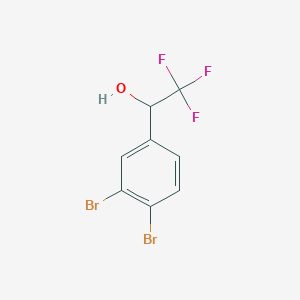
![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
